molecular formula C12H16FNO3S B2615407 3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide CAS No. 1396887-27-6

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

Cat. No.: B2615407
CAS No.: 1396887-27-6
M. Wt: 273.32
InChI Key: FPRAMWOQBMLHCW-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a hydroxycyclohexyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene, cyclohexanol, and sulfonamide derivatives.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Synthetic Routes:

    Industrial Production: Industrial production methods may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the fluorine or hydroxycyclohexyl group, leading to the formation of new compounds.

    Common Reagents and Conditions: Common reagents include acids, bases, and various catalysts, while reaction conditions may involve specific temperatures, pressures, and solvents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified sulfonamides and cyclohexyl derivatives.

Scientific Research Applications

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds and sulfonamide derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Molecular Targets: Binding to enzymes or receptors involved in biological processes, such as bacterial cell wall synthesis or inflammatory pathways.

    Pathways Involved: Modulating signaling pathways, such as the inhibition of enzyme activity or the activation of specific receptors, leading to the desired biological effects.

Comparison with Similar Compounds

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N-fluorobenzenesulfonimide: This compound is used for direct fluorination and amination of aromatic C-H bonds.

    Cyclohexylsulfonamides: These compounds share similar structural features but may have different functional groups, leading to variations in their chemical and biological properties.

    Fluorinated Sulfonamides: These compounds contain fluorine atoms and sulfonamide groups, but their specific structures and properties may differ.

Properties

IUPAC Name

3-fluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c13-9-3-1-6-12(7-9)18(16,17)14-10-4-2-5-11(15)8-10/h1,3,6-7,10-11,14-15H,2,4-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRAMWOQBMLHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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